molecular formula C8H5FN2O3 B13637750 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylicacid

Cat. No.: B13637750
M. Wt: 196.13 g/mol
InChI Key: BDNFQKWMDAKXFF-UHFFFAOYSA-N
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Description

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is part of the benzodiazole family, which is known for its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-fluorobenzoic acid with phosgene or its derivatives. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives[][5].

Scientific Research Applications

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • 7-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
  • 7-iodo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Uniqueness

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

7-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O3/c9-4-1-3(7(12)13)2-5-6(4)11-8(14)10-5/h1-2H,(H,12,13)(H2,10,11,14)

InChI Key

BDNFQKWMDAKXFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)F)C(=O)O

Origin of Product

United States

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